Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH
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Overview
Description
Acetyl tetrapeptide-11 is a synthetic peptide composed of four amino acids: proline, proline, tyrosine, and leucine. It is primarily used in the cosmetic industry for its anti-aging properties. This compound is known for its ability to improve skin elasticity and cohesion by stimulating the synthesis of key proteins such as Syndecan-1 and Collagen XVII .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl tetrapeptide-11 is synthesized through a chemical process that involves the acetylation of tetrapeptide-11. The tetrapeptide-11 itself is formed by linking the amino acids proline, proline, tyrosine, and leucine in a specific sequence. The acetylation process involves reacting tetrapeptide-11 with acetic acid under controlled conditions to form acetyl tetrapeptide-11 .
Industrial Production Methods: In industrial settings, the production of acetyl tetrapeptide-11 involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions: Acetyl tetrapeptide-11 primarily undergoes acetylation reactions during its synthesis. It can also participate in other chemical reactions typical of peptides, such as hydrolysis and oxidation.
Common Reagents and Conditions:
Acetylation: Acetic acid is used as the acetylating agent.
Hydrolysis: Acidic or basic conditions can induce hydrolysis of the peptide bonds.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the peptide.
Major Products Formed:
Acetylation: Acetyl tetrapeptide-11 is the primary product.
Hydrolysis: The hydrolysis of acetyl tetrapeptide-11 can yield its constituent amino acids.
Oxidation: Oxidation can lead to the formation of oxidized peptide derivatives.
Scientific Research Applications
Acetyl tetrapeptide-11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound in peptide synthesis studies.
- Investigated for its stability and reactivity under various conditions .
Biology:
- Studied for its role in cell signaling and protein synthesis.
- Used in research on skin cell proliferation and differentiation .
Medicine:
- Explored for its potential in wound healing and tissue regeneration.
- Investigated for its anti-inflammatory properties .
Industry:
- Widely used in the cosmetic industry for its anti-aging effects.
- Incorporated into skincare products to improve skin firmness and elasticity .
Mechanism of Action
Acetyl tetrapeptide-11 exerts its effects by stimulating the synthesis of key proteins involved in skin structure and cohesion. It enhances the production of Syndecan-1 and Collagen XVII, which are crucial for maintaining the integrity of the epidermis and the dermo-epidermal junction. This leads to improved skin elasticity, firmness, and overall appearance .
Comparison with Similar Compounds
Acetyl tetrapeptide-9: Stimulates collagen Type I and lumican synthesis.
Palmitoyl tetrapeptide-7: Known for its anti-inflammatory properties.
Acetyl hexapeptide-8: Reduces the appearance of wrinkles by inhibiting muscle contractions
Uniqueness: Acetyl tetrapeptide-11 is unique in its ability to specifically target and enhance the synthesis of Syndecan-1 and Collagen XVII. This targeted action makes it particularly effective in improving skin cohesion and elasticity, setting it apart from other peptides used in anti-aging treatments .
Properties
Molecular Formula |
C27H38N4O7 |
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Molecular Weight |
530.6 g/mol |
IUPAC Name |
2-[[2-[[1-(1-acetylpyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H38N4O7/c1-16(2)14-21(27(37)38)29-24(34)20(15-18-8-10-19(33)11-9-18)28-25(35)22-6-4-13-31(22)26(36)23-7-5-12-30(23)17(3)32/h8-11,16,20-23,33H,4-7,12-15H2,1-3H3,(H,28,35)(H,29,34)(H,37,38) |
InChI Key |
KQEQPUBSXXOUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C |
Origin of Product |
United States |
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